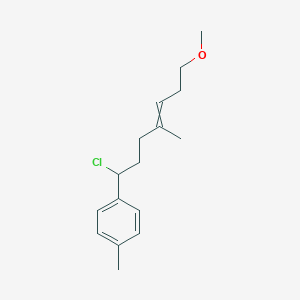![molecular formula C16H31N3O4 B12528736 L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- CAS No. 834910-11-1](/img/structure/B12528736.png)
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of valinamide and isoleucyl groups, which are derivatives of the amino acids valine and isoleucine, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and isoleucine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These synthesizers allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
Uniqueness
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- is unique due to its specific combination of valinamide and isoleucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
CAS番号 |
834910-11-1 |
|---|---|
分子式 |
C16H31N3O4 |
分子量 |
329.43 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4/c1-8-10(4)12(19-15(22)23-16(5,6)7)14(21)18-11(9(2)3)13(17)20/h9-12H,8H2,1-7H3,(H2,17,20)(H,18,21)(H,19,22)/t10-,11-,12-/m0/s1 |
InChIキー |
JSGJRFCFMGJNOM-SRVKXCTJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


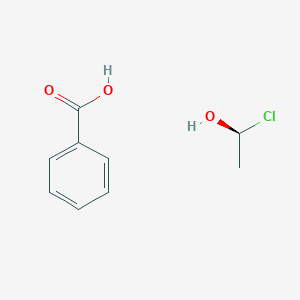
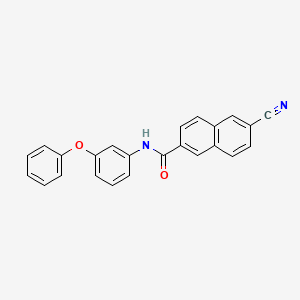
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
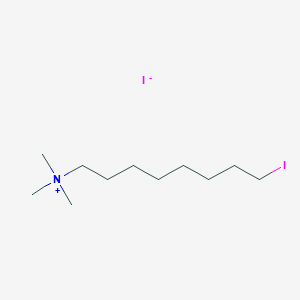
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
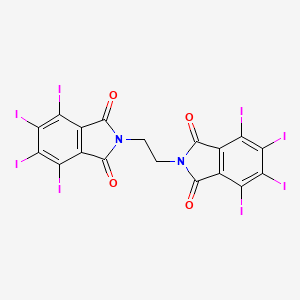
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
